5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Description
The compound “5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C22H22ClN3O3S . It is used in scientific research due to its unique structure, which allows for a wide range of applications, including drug discovery and development.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . These properties can include its melting point, boiling point, solubility, and stability. Unfortunately, specific data on these properties was not available in the search results.Scientific Research Applications
Antimicrobial and Antifungal Applications
Research on derivatives of imidazo[1,2-c]quinazolin-ones has shown significant antimicrobial activities against a variety of bacterial and fungal strains. For instance, derivatives synthesized for antimicrobial evaluation exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans (Li Shi et al., 2013). Another study highlighted the synthesis of amino acid/dipeptide derivatives of quinazolin-3(4H)-one, revealing moderate to significant antibacterial activity, with certain compounds comparable to the standard drug ciprofloxacin (B. Kapoor et al., 2017).
Antitumor and Antiproliferative Applications
Quinazolinone derivatives have also been investigated for their antitumor properties. A study on imidazoquinazoline derivatives showed cytotoxic activity against a human mammary carcinoma cell line (MCF7), identifying a compound with significant antitumor activity (Hanan H. Georgey, 2014). Furthermore, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents, showing potent activity against human thymidylate synthase and inhibiting the growth of a human squamous cell carcinoma cell line (A. Gangjee et al., 1996).
Antiviral Applications
In the realm of antiviral research, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques were screened against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. Certain derivatives exhibited significant inhibitory concentrations against these viruses, suggesting potential antiviral applications (P. Selvam et al., 2007).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-12(2)19-21(27)25-20-15-9-17(28-3)18(29-4)10-16(15)24-22(26(19)20)30-11-13-6-5-7-14(23)8-13/h5-10,12,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBWMVSBWHZMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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